![molecular formula C25H34O6Si B13863483 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv (ZCI) is a complex organic compound that belongs to the class of heterocyclic compounds It features a dioxolane ring fused to a pyran ring, with a galactopyranose derivative attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) typically involves multiple steps. One common approach is the protection of the hydroxyl groups of galactopyranose, followed by the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the galactopyranose moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) involves its interaction with specific molecular targets. The dioxolane and pyran rings can interact with enzymes and receptors, modulating their activity. The galactopyranose derivative may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: An intermediate in the synthesis of cardiotonic agents.
Toluene-4-sulfonic acid 6-methoxy-2,2-dimethyl-4H-(1,3)dioxolo(4,5-c)pyran-7-yl ester: A related compound used in organic synthesis.
1,23,4-Di-O-isopropylidene-D-galactopyranose: Another galactopyranose derivative with protective groups.
Uniqueness
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) is unique due to its specific structural features and the presence of the galactopyranose moiety. This combination of rings and sugar derivatives provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C25H34O6Si |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(3aR,6R,7S,7aR)-7-[tert-butyl(diphenyl)silyl]oxy-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C25H34O6Si/c1-23(2,3)32(18-12-8-6-9-13-18,19-14-10-7-11-15-19)31-22-21-20(29-24(4,5)30-21)16-28-25(22,27)17-26/h6-15,20-22,26-27H,16-17H2,1-5H3/t20-,21-,22+,25-/m1/s1 |
Clave InChI |
LYEYVIPMFIHSLX-ILSIFQBBSA-N |
SMILES isomérico |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
SMILES canónico |
CC1(OC2COC(C(C2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


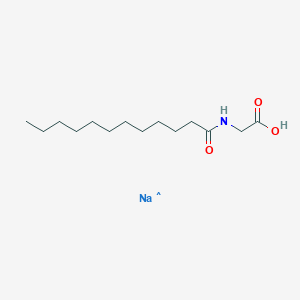
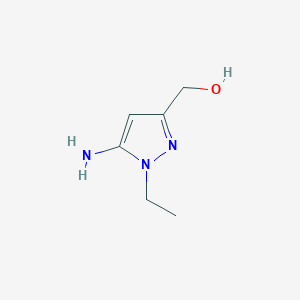
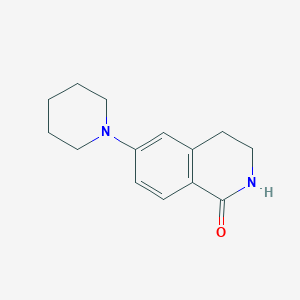
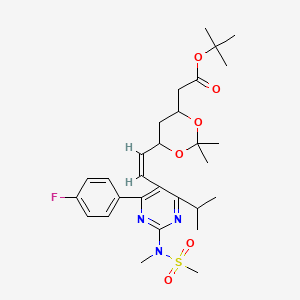
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
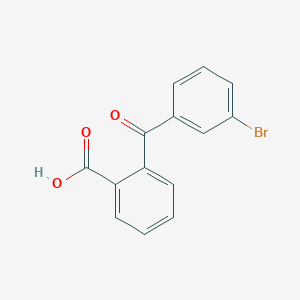

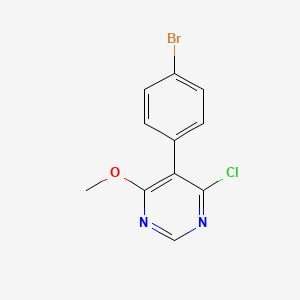
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
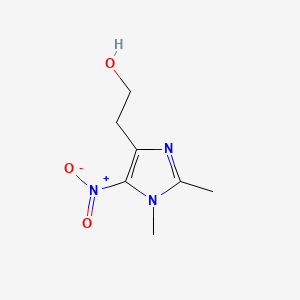
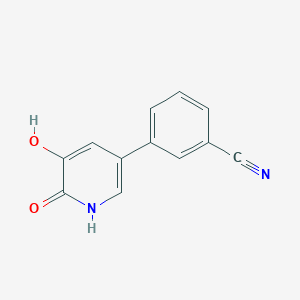
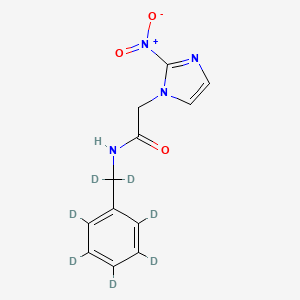
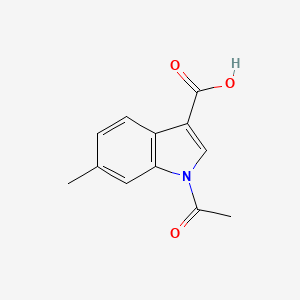
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
